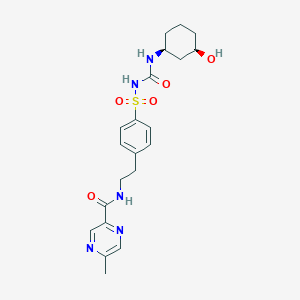

3-cis-Hydroxyglipizide

Description

Structure

3D Structure

Properties

CAS No. |

38207-37-3 |

|---|---|

Molecular Formula |

C21H27N5O5S |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide |

InChI |

InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-10-9-15-5-7-18(8-6-15)32(30,31)26-21(29)25-16-3-2-4-17(27)11-16/h5-8,12-13,16-17,27H,2-4,9-11H2,1H3,(H,22,28)(H2,25,26,29)/t16-,17+/m1/s1 |

InChI Key |

GZLIUWBDTXQVBY-SJORKVTESA-N |

SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

Isomeric SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Formation of 3 Cis Hydroxyglipizide

Hepatic Metabolism as the Primary Site of Formation

The liver is the principal organ responsible for the metabolism of glipizide (B1671590), leading to the formation of its hydroxylated derivatives, including 3-cis-Hydroxyglipizide. youtube.comdrugbank.comnih.govwikipedia.org Glipizide undergoes extensive hepatic biotransformation, with less than 10% of the parent drug being excreted unchanged in the urine and feces. drugbank.com The central role of the liver is confirmed by in vitro studies utilizing human liver microsomes, which are preparations of the endoplasmic reticulum from hepatocytes containing high concentrations of drug-metabolizing enzymes. youtube.com These studies demonstrate that the liver possesses the necessary enzymatic machinery for the hydroxylation of glipizide.

Characterization of the Hydroxylation Reaction

The conversion of glipizide to this compound is chemically characterized as a hydroxylation reaction. This process involves the introduction of a hydroxyl (-OH) group onto the cyclohexyl ring of the glipizide molecule. wikipedia.org This Phase I metabolic reaction is catalyzed by monooxygenase enzymes, specifically members of the cytochrome P450 (CYP) superfamily. mdpi.comresearchgate.net The hydroxylation increases the polarity of the drug, facilitating its subsequent excretion from the body.

The enzymatic hydroxylation of glipizide exhibits regioselectivity, meaning that the reaction occurs at specific positions on the molecule. The primary sites of hydroxylation on the glipizide molecule are the 3- and 4-positions of the cyclohexyl ring. This leads to the formation of two major, pharmacologically inactive metabolites: this compound and 4-trans-Hydroxyglipizide. The preference for these positions indicates that the orientation of the substrate within the enzyme's active site directs the oxidative attack to these specific carbon atoms.

The formation of this compound is a stereoselective process. When the hydroxyl group is added at the C-3 position of the cyclohexyl ring, it predominantly adopts a cis configuration relative to the adjacent side chain. This stereochemical precision is dictated by the three-dimensional structure of the enzyme's active site, which binds the glipizide molecule in a specific conformation. This constrained orientation ensures that the reactive oxygen species is delivered to one face of the cyclohexyl ring, resulting in the specific stereoisomer.

Identification and Role of Cytochrome P450 Isoforms in Formation

The hydroxylation of glipizide is mediated by specific isoforms of the cytochrome P450 enzyme system. Research has identified two key members of the CYP2C subfamily as the primary catalysts in this metabolic pathway.

The cytochrome P450 2C9 (CYP2C9) isoform is the principal enzyme responsible for the metabolism of glipizide. youtube.comresearchgate.netnih.gov In vitro studies and clinical observations have consistently shown that CYP2C9 is the major catalyst for the formation of the hydroxylated metabolites of glipizide. The clinical relevance of CYP2C9's role is highlighted by pharmacogenetic studies. Individuals with genetic polymorphisms in the CYP2C9 gene that lead to reduced enzyme function exhibit significantly altered glipizide pharmacokinetics. For instance, carriers of the defective CYP2C93 and CYP2C913 alleles show markedly higher plasma concentrations of glipizide due to decreased metabolic clearance. nih.gov

The table below summarizes the impact of different CYP2C9 genotypes on the pharmacokinetics of glipizide, illustrating the enzyme's critical role in its metabolism.

| Genotype Group | Parameter | Value | Percent Change Compared to CYP2C91/1 |

| CYP2C91/1 and CYP2C19 EM (Group I) | Oral Clearance (CL/F) | Reference | N/A |

| CYP2C91/3 and CYP2C19 EM (Group III) | Oral Clearance (CL/F) | 51.1% Lower | -51.1% |

| CYP2C91/1 and CYP2C19 EM (Group I) | Area Under Curve (AUC) | Reference | N/A |

| CYP2C91/3 and CYP2C19 EM (Group III) | Area Under Curve (AUC) | 2.0-fold Higher | +100% |

| CYP2C91/1 | Area Under Curve (AUC) | Reference | N/A |

| CYP2C91/3 | Area Under Curve (AUC) | 44.8% Increased | +44.8% |

| CYP2C91/13 | Area Under Curve (AUC) | 58.2% Increased | +58.2% |

| Data sourced from studies in Chinese and Korean populations. nih.govnih.gov EM refers to Extensive Metabolizers. |

Kinetic Characterization of Metabolite Formation via Specific CYP Isoforms

The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), provide a quantitative measure of the affinity and catalytic efficiency of an enzyme for its substrate. While it is well-established that CYP2C9 is the primary enzyme responsible for glipizide hydroxylation, specific kinetic data for the formation of this compound are not extensively detailed in publicly available scientific literature.

Further research utilizing recombinant human CYP isoforms would be necessary to precisely determine the Km and Vmax values for the formation of this compound by CYP2C9 and potentially other contributing CYP isoforms.

Interactive Data Table: Kinetic Parameters of Glipizide Hydroxylation

Note: Specific kinetic data for the formation of this compound is currently not available in the reviewed literature. The table below is a template that would be populated as such data becomes available.

| CYP Isoform | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) |

| CYP2C9 | This compound | Data Not Available | Data Not Available |

| CYP2C9 | 4-trans-Hydroxyglipizide | Data Not Available | Data Not Available |

Comparative Analysis with Other Glipizide Metabolites (e.g., 4-trans-Hydroxyglipizide)

The hydroxylation of the cyclohexyl ring of glipizide can occur at different positions and result in stereoisomers. Besides this compound, another major metabolite is 4-trans-Hydroxyglipizide. A comparative analysis of these metabolites provides a deeper understanding of the stereoselective nature of glipizide metabolism.

Relative Abundance and Formation Rates

While both 3-cis and 4-trans hydroxy metabolites are significant products of glipizide metabolism, detailed quantitative data on their relative abundance and formation rates in human liver microsomes or in vivo are not consistently reported in the available literature. Such information is crucial for a complete picture of the metabolic fate of glipizide. The relative rates of formation would be influenced by the specific orientation of the glipizide molecule within the active site of the metabolizing enzyme, primarily CYP2C9.

Interactive Data Table: Relative Abundance of Glipizide Metabolites

Note: Precise percentages of relative abundance for 3-cis- and 4-trans-Hydroxyglipizide are not definitively established in the current body of scientific literature.

| Metabolite | Relative Abundance (%) |

| This compound | Data Not Available |

| 4-trans-Hydroxyglipizide | Data Not Available |

Stereochemical Differences in Formation

The formation of this compound and 4-trans-Hydroxyglipizide highlights the stereoselectivity of the enzymatic reaction. The "cis" and "trans" designations refer to the spatial arrangement of the hydroxyl group relative to other substituents on the cyclohexyl ring. This stereochemical outcome is determined by the three-dimensional structure of the active site of the CYP2C9 enzyme and how it accommodates the glipizide molecule. The enzyme's active site dictates the specific hydrogen atom that is abstracted from the cyclohexyl ring, leading to the formation of one stereoisomer over the other. The precise mechanisms and structural determinants governing this stereoselectivity remain an area for further investigation.

Analytical Methodologies for 3 Cis Hydroxyglipizide in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of 3-cis-Hydroxyglipizide from the parent drug, other metabolites, and endogenous components within a sample matrix. The choice of technique is dictated by the specific requirements of the analysis, such as resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a cornerstone for the analysis of glipizide (B1671590) and its metabolites. researchgate.netresearchgate.net These methods are valued for their reliability and robustness in separating structurally similar compounds. researchgate.net The separation is typically achieved on C18 columns, which provide the necessary hydrophobicity to retain glipizide and its hydroxylated forms. researchgate.netresearchgate.net

A variety of mobile phase compositions have been utilized, commonly consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.netaustinpublishinggroup.comnih.gov Gradient elution is often employed to effectively resolve the parent drug from its more polar metabolites. researchgate.netnih.gov Detection is most frequently accomplished using UV detectors set at wavelengths ranging from 220 nm to 275 nm. austinpublishinggroup.comnih.govrjptonline.org

Table 1: Examples of HPLC Conditions for Glipizide and Metabolite Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Inertsil ODS 3V (150mm × 4.6mm, 5µm) | 10mM KH₂PO₄ buffer: methanol (60:40) | 0.8 | 220 | austinpublishinggroup.com |

| Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) | A: Water:Acetonitrile (90:10) + 1ml H₃PO₄B: Water:Acetonitrile (10:90) + 1ml H₃PO₄ (Gradient) | 1.5 | 225 | researchgate.net |

| Spherisorb ODS | Acetonitrile:0.01 M phosphate buffer pH 3.5 (35:65) | Not Specified | 275 | nih.gov |

| XTerra® C18 (250 ´ 4.5 mm id) | A: 0.005 M KH₂PO₄ (pH 3.0):Methanol (60:40)B: 0.005 M KH₂PO₄ (pH 3.0):Methanol (20:80) (Gradient) | 0.5 | 230 | researchgate.net |

Thin-Layer Chromatography (TLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and rapid alternative for the quantification of glipizide and its related compounds. biotech-asia.org This technique allows for the parallel separation of multiple samples. nih.gov For analysis, standard and sample solutions are applied to precoated silica (B1680970) gel 60 F254 TLC plates. biotech-asia.org

A common mobile phase for the development of the plates consists of a mixture of ethyl acetate, formic acid, and dichloromethane (B109758). biotech-asia.org After development, the plates are scanned densitometrically for quantification, typically at a wavelength around 275 nm. biotech-asia.orgresearchgate.net This method has been validated for parameters such as linearity, accuracy, and precision. biotech-asia.org

Table 2: HPTLC Method for Glipizide Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Precoated silica gel G 60 F254 TLC plate | biotech-asia.org |

| Mobile Phase | Ethyl acetate: formic acid: dichloromethane (1:1:2 v/v/v) | biotech-asia.org |

| Detection | Densitometric scanning at 275.5 nm | biotech-asia.org |

| Linearity Range | 200-800 ng/spot | biotech-asia.org |

| Rf Value | 0.63 ± 0.03 | biotech-asia.org |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) has emerged as a powerful tool for the analysis of pharmaceutical compounds, offering high separation efficiency. nih.govresearchgate.net Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful as it allows for the separation of both charged and neutral molecules. eurjchem.com MEKC has been successfully applied to the quantitative determination of sulfonylurea drugs, including glipizide, in serum samples. nih.gov

In a typical MEKC method, a fused-silica capillary is used with a buffer system containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS) or sodium cholate, at a concentration above its critical micelle concentration. nih.goveurjchem.com The separation is achieved by applying a high voltage across the capillary. nih.gov This technique has demonstrated good linearity and recovery for sulfonylurea drugs. nih.gov

Table 3: MEKC Conditions for Sulfonylurea Analysis

| Parameter | Description | Reference |

|---|---|---|

| Capillary | 20 cm x 50 µm (i.d.) silica capillary | nih.gov |

| Buffer | 5 mmol/L borate, 5 mmol/L phosphate, 75 mmol/L sodium cholate, pH 8.5, containing 25 mL/L methanol | nih.gov |

| Voltage | +10 kV (constant) | nih.gov |

| Temperature | 25 °C | nih.gov |

| Separation Time | ~5 minutes | nih.gov |

Mass Spectrometry-Based Structural Elucidation

Mass spectrometry (MS) is indispensable for the definitive identification and structural characterization of metabolites like this compound. When coupled with a chromatographic separation technique, it provides both retention time and mass-to-charge ratio (m/z) data, offering high specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive method for the simultaneous quantification of glipizide and its hydroxylated metabolites in biological matrices such as urine. nih.gov This technique was instrumental in the discovery of two new hydroxycyclohexyl metabolites of glipizide, 4-cis-OH-gp and 3-trans-OH-gp. nih.gov

The methodology involves chromatographic separation on a reversed-phase column followed by detection using a mass spectrometer, often operating with an electrospray ionization (ESI) source in the positive ion mode. nih.govnih.gov Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.govnih.gov For glipizide, the transition is typically m/z 446.4 → m/z 321.1, while for its hydroxylated forms, the transition is m/z 462.2 → m/z 321.1. nih.gov This method has been validated over a low concentration range (0.02-20.0 ng/mL) and has shown excellent precision and accuracy. nih.gov

Table 4: LC-MS/MS Parameters for Glipizide and Hydroxylated Metabolites

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Reversed-phase column with a gradient elution of 0.1% formic acid in acetonitrile and 0.1% formic acid in water | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.govnih.gov |

| Precursor Ion [M+H]⁺ (Glipizide) | m/z 446.4 | nih.gov |

| Product Ion (Glipizide) | m/z 321.1 | nih.gov |

| Precursor Ion [M+H]⁺ (Hydroxylated Metabolites) | m/z 462.2 | nih.gov |

| Product Ion (Hydroxylated Metabolites) | m/z 321.1 | nih.gov |

| Linearity Range | 0.02-20.0 ng/mL | nih.gov |

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of unknown impurities and metabolites. thermofisher.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. thermofisher.com This capability is crucial when characterizing novel metabolites like this compound, where no reference standard may be available.

When coupled with liquid chromatography (LC-HRMS), this technique can distinguish between co-eluting and even isobaric impurities based on their exact mass and fragmentation patterns. thermofisher.com The data obtained from HRMS, particularly when combined with tandem MS (MS/MS) experiments, allows for detailed structural characterization, which is essential for confirming the identity of metabolites formed during drug metabolism studies. thermofisher.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules, including drug metabolites. While specific NMR data for this compound are not publicly available, the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential for its structural confirmation.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The introduction of the hydroxyl group in the cis conformation on the cyclohexane (B81311) ring would lead to characteristic shifts in the signals of the protons attached to the hydroxylated carbon and adjacent carbons compared to the parent glipizide molecule.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The carbon atom bearing the hydroxyl group would exhibit a significant downfield shift. The cis stereochemistry of the hydroxyl group would influence the chemical shifts of the other carbons in the cyclohexane ring due to stereochemical effects.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): A COSY spectrum would reveal proton-proton couplings within the molecule, helping to establish the connectivity of the proton spin systems, particularly within the ethylphenyl and hydroxylated cyclohexane moieties.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would identify which protons are directly attached to which carbon atoms. This is fundamental for assigning the ¹H and ¹³C signals of the corresponding CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for connecting the different structural fragments of the molecule, such as linking the pyrazine (B50134) ring to the ethylphenylsulfonylurea side chain and confirming the position of the hydroxyl group on the cyclohexane ring.

Development and Validation of Bioanalytical Methods for Research Applications

The development and validation of bioanalytical methods are critical for the accurate quantification of this compound in biological matrices such as plasma and urine. While a specific validated method for this compound is not detailed in the literature, the principles for such a method would follow established guidelines for bioanalytical method validation. The following sections describe the key validation parameters based on methods developed for the parent drug, glipizide. nih.govijbpas.com

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. ijbpas.com For a bioanalytical method for this compound, this would involve demonstrating that the method is free from interference from endogenous matrix components, the parent drug glipizide, and other potential metabolites. This is typically achieved by analyzing blank matrix samples from multiple sources and comparing the chromatograms with those of spiked samples.

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In the context of this compound, the method must be able to distinguish it from its isomers, such as trans-hydroxyglipizides.

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the response (e.g., peak area) versus the concentration of the analyte. The linearity is typically expressed by the correlation coefficient (r²), which should be close to 1.

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Upper Limit of Quantification (ULOQ) is the highest concentration that can be reliably determined.

Table 2: Representative Linearity and Quantification Limit Parameters for a Bioanalytical Method

| Parameter | Typical Acceptance Criteria | Example Value (based on Glipizide methods) |

| Calibration Curve Range | Defined by LLOQ and ULOQ | 50 - 1600 ng/mL nih.gov |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 nih.gov |

| LLOQ | Signal-to-noise ratio ≥ 5 | 50 ng/mL nih.gov |

| ULOQ | Within the linear range | 1600 ng/mL nih.gov |

These parameters would need to be established and validated specifically for a bioanalytical method intended for the quantification of this compound in a given research matrix.

Accuracy and Precision in Research Samples

The robust and reliable quantification of this compound in research matrices is fundamentally dependent on the accuracy and precision of the analytical method employed. Validation of these parameters ensures that the measured concentration of the analyte accurately reflects its true concentration in the sample, with minimal variability upon repeated measurements.

A key study detailing the simultaneous quantification of glipizide and its four hydroxylated metabolites, including this compound, in human urine utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. nih.gov The validation of this method provides specific data on its accuracy and precision. nih.gov

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. For the hydroxylated metabolites of glipizide, the accuracy of the LC-MS/MS method was determined to be within ±6.8%. nih.gov This indicates a high degree of trueness in the measurements.

Precision is a measure of the degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:

Intra-day precision (repeatability): This assesses the precision of the assay over a short period of time by the same operator using the same equipment.

Inter-day precision (intermediate precision): This evaluates the variability of the assay on different days, and potentially with different analysts and equipment.

In the validated LC-MS/MS method for glipizide metabolites, both the intra-day and inter-day variances were found to be less than 9.9%. nih.gov This low percentage indicates a high level of precision for the analytical method. The method was demonstrated to be linear over a concentration range of 0.02–20.0 ng/mL. nih.gov

The following table summarizes the validation parameters for the analytical method used for the determination of hydroxylated glipizide metabolites.

Table 1: Accuracy and Precision Data for the Analysis of Hydroxylated Glipizide Metabolites

| Validation Parameter | Result |

| Accuracy | Within ±6.8% |

| Intra-day Precision (Variance) | < 9.9% |

| Inter-day Precision (Variance) | < 9.9% |

| Linearity Range | 0.02–20.0 ng/mL |

Strategies for Isolation and Purification of this compound from Biological Systems

The effective isolation and purification of this compound from complex biological matrices such as plasma and urine are critical preliminary steps for accurate quantification and further analysis. The primary goal of these strategies is to remove interfering endogenous substances while maximizing the recovery of the target analyte. The choice of method depends on the nature of the biological matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique.

Protein Precipitation

A common and straightforward method for the extraction of this compound from biological fluids is protein precipitation. nih.govnih.gov This technique is particularly effective for plasma and urine samples.

Procedure: The method typically involves the addition of a cold organic solvent, such as methanol or acetonitrile, to the biological sample. nih.govnih.gov The solvent denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte of interest, can be directly injected into the analytical system or subjected to further cleanup steps.

Application: In a study quantifying glipizide and its hydroxylated metabolites in human urine, a simple protein precipitation with methanol was employed for sample preparation prior to LC-MS/MS analysis. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide a cleaner extract compared to protein precipitation. japsonline.com SPE utilizes a solid sorbent material packed in a cartridge or well plate to isolate analytes from a liquid sample.

Procedure: The general steps involved in SPE are:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent, and the analyte and some matrix components are retained.

Washing: Interfering substances are removed by washing the sorbent with a specific solvent.

Elution: The analyte of interest is recovered from the sorbent using an elution solvent.

Application: While specific SPE protocols for this compound are not extensively detailed, methods developed for its parent compound, glipizide, can be adapted. For instance, an SPE method using an HLB (Hydrophilic-Lipophilic Balanced) sorbent has been validated for the extraction of glipizide from tablet dosage forms, demonstrating the utility of this technique for isolating related compounds. japsonline.com

The following table outlines the common strategies for the isolation of this compound.

Table 2: Isolation and Purification Strategies for this compound

| Strategy | Principle | Common Reagents/Materials | Application |

| Protein Precipitation | Removal of proteins by denaturation with an organic solvent. | Methanol, Acetonitrile | Urine, Plasma |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | HLB cartridges, C18 cartridges | Plasma, Urine |

Preclinical Pharmacokinetic and Disposition Studies of 3 Cis Hydroxyglipizide

Animal Model Systems for Pharmacokinetic Assessment

The selection of appropriate animal models is a foundational step in preclinical pharmacokinetic research. These models are chosen based on their physiological and metabolic similarities to humans, allowing for the most relevant extrapolation of data.

Selection and Justification of Animal Species

For the pharmacokinetic assessment of glipizide (B1671590) and its metabolites, including 3-cis-Hydroxyglipizide, several animal species are commonly employed. These include rodents (rats and mice), rabbits, dogs, and pigs. The choice of species is justified by their metabolic profiles and gastrointestinal physiology, which can mimic human drug processing. For instance, beagle dogs are frequently used in oral bioavailability studies due to similarities in their gastrointestinal anatomy and physiology to humans. medwinpublishers.com Pigs have also been identified as a useful model for pharmaceutical development of glipizide formulations due to their consistent absorption kinetics, which align with clinical data in humans. sigmaaldrich.com Rodents are often used in early-stage discovery and toxicity screening. ijrpc.com Studies in rabbits have also been conducted to evaluate the pharmacodynamics of glipizide. The rationale for using these species is to obtain a comprehensive understanding of the pharmacokinetic variability and to identify a species whose metabolic pathways for glipizide are most analogous to humans, thereby providing a more predictive model for clinical outcomes.

Experimental Design for Metabolite Disposition Studies

The experimental design for studying the disposition of this compound would typically involve administering the parent drug, glipizide, to the selected animal models. A crossover study design is often favored in preclinical pharmacokinetic studies as it can reduce inter-individual variability and provide more precise results compared to parallel study designs. Blood, urine, and feces are collected at predetermined time points to measure the concentrations of both the parent drug and its metabolites. This allows for the characterization of the formation and elimination kinetics of this compound. The use of radiolabeled glipizide can also be a valuable tool in these studies to trace the disposition of all metabolites, including this compound, and to ensure a complete mass balance assessment.

In Vitro Pharmacokinetic Parameters of Formation and Stability

In vitro methods are indispensable for elucidating the metabolic pathways and intrinsic stability of a compound and its metabolites, providing data that complements in vivo studies.

Microsomal Stability and Intrinsic Clearance

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. sygnaturediscovery.com Microsomal stability assays are a standard in vitro tool used to determine the metabolic stability of a compound. evotec.com In the context of this compound, this assay would involve incubating the metabolite with liver microsomes from various species (including human) and monitoring its disappearance over time.

Table 1: Representative Microsomal Stability Data (Hypothetical)

| Compound | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Rat | Data not available | Data not available |

| This compound | Dog | Data not available | Data not available |

| This compound | Human | Data not available | Data not available |

Note: This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the public domain.

Hepatocyte Incubation Studies

Hepatocytes, or liver cells, contain a full complement of both phase I and phase II drug-metabolizing enzymes and can provide a more comprehensive picture of hepatic metabolism than microsomes. news-medical.net Incubating this compound with fresh or cryopreserved hepatocytes from different species would allow for the identification of potential further metabolites and the elucidation of the enzymes involved in its biotransformation. capes.gov.br These studies are considered the "gold standard" for in vitro assessment of a compound's stability and clearance. news-medical.net

Hepatocyte incubation studies can also provide valuable information on the potential for drug-drug interactions and can help to predict the in vivo hepatic clearance of the metabolite. news-medical.net The rate of disappearance of this compound in these incubations would be used to calculate its intrinsic clearance in a system that more closely resembles the in vivo environment.

Table 2: Representative Hepatocyte Incubation Data (Hypothetical)

| Compound | Species | Intrinsic Clearance (CLint, µL/min/10^6 cells) | Major Metabolites Formed |

| This compound | Rat | Data not available | Data not available |

| This compound | Dog | Data not available | Data not available |

| This compound | Human | Data not available | Data not available |

Note: This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the public domain.

Metabolite Elimination and Excretion in Animal Models

Understanding the routes and rates of elimination and excretion of this compound is the final piece of the preclinical pharmacokinetic puzzle. This information is crucial for predicting the potential for accumulation of the metabolite in the body.

Urinary Excretion Profiles of Metabolites

In preclinical animal models, the metabolism of glipizide is extensive, occurring primarily in the liver. pfizer.com The principal metabolic pathway is aromatic hydroxylation, which results in the formation of pharmacologically inactive metabolites, including this compound. drugbank.comfda.gov Following their formation, these metabolites are largely eliminated from the body via the kidneys.

Studies in animal models have consistently shown that renal excretion is the predominant route for the elimination of glipizide metabolites. Approximately 80% of the total administered dose of glipizide is recovered in the urine in the form of its various metabolites. drugbank.com Less than 10% of the parent compound is found unchanged in the urine, underscoring the significance of hepatic metabolism to hydroxylated products like this compound prior to renal clearance. pfizer.comdroracle.ai

Biliary and Fecal Excretion Pathways

While urinary excretion is the primary route of elimination for glipizide metabolites, a smaller but significant portion is cleared via hepatobiliary secretion into the intestines, ultimately being excreted in the feces. nih.gov In preclinical studies, approximately 10% of the metabolites derived from a glipizide dose are recovered in the feces. drugbank.com This pathway serves as a secondary route of clearance for hydroxylated metabolites such as this compound. The process of biliary excretion is crucial for understanding the complete disposition profile of a compound, as it represents a non-renal clearance mechanism. unc.edu

| Excretion Pathway | Approximate Percentage of Total Metabolites Excreted | Primary Metabolite Form |

|---|---|---|

| Urinary | ~80% | Hydroxylated and Polar Conjugates |

| Fecal (via Biliary) | ~10% | Hydroxylated Metabolites |

Influence of Enzyme Modulation on this compound Formation in Preclinical Models

The formation of this compound is dependent on the activity of cytochrome P450 (CYP) enzymes. Specifically, glipizide is metabolized principally by the CYP2C9 isoenzyme. ijpras.comnih.govmdpi.com Therefore, substances that induce or inhibit CYP2C9 activity can significantly alter the rate of formation of its hydroxylated metabolites.

CYP2C9 inducers are compounds that increase the expression and activity of the enzyme, leading to an accelerated metabolism of its substrates. In preclinical and clinical contexts, potent inducers like rifampicin (B610482) have been shown to enhance the clearance of CYP2C9 substrates. nih.govresearchgate.net Co-administration of rifampicin with glipizide resulted in a 22% decrease in the area under the plasma concentration-time curve (AUC) for the parent drug. nih.govresearchgate.net This reduction in parent drug exposure is a direct consequence of increased metabolic conversion to its hydroxylated products. Consequently, induction of CYP2C9 is expected to lead to a corresponding increase in the formation and plasma levels of this compound.

| Compound | Expected Change in Plasma Concentration | Mechanism |

|---|---|---|

| Glipizide (Parent Drug) | Decrease | Increased rate of metabolism by CYP2C9 |

| This compound (Metabolite) | Increase | Increased rate of formation from glipizide |

Conversely, CYP2C9 inhibitors decrease the enzyme's metabolic activity, resulting in reduced clearance of its substrates. This leads to higher plasma concentrations of the parent drug and lower concentrations of its metabolites. Several compounds are known to inhibit CYP2C9, including the antifungal fluconazole (B54011) and certain sulfonamides like sulfamethoxazole. jptcp.comnih.govresearchgate.net Preclinical studies investigating the interaction between the CYP inhibitor esomeprazole (B1671258) and glipizide in rats demonstrated that esomeprazole inhibited glipizide metabolism, leading to increased plasma levels of the parent drug. ijpras.com This inhibition directly translates to a decreased rate of formation of this compound. Therefore, the co-administration of a CYP2C9 inhibitor with glipizide would be expected to decrease the systemic exposure to this compound.

| Compound | Expected Change in Plasma Concentration | Mechanism |

|---|---|---|

| Glipizide (Parent Drug) | Increase | Decreased rate of metabolism by CYP2C9 |

| This compound (Metabolite) | Decrease | Decreased rate of formation from glipizide |

Stereochemical Considerations in Metabolite Disposition in Animal Models

Detailed preclinical data specifically addressing the stereochemical considerations in the disposition of the this compound metabolite in animal models are limited in the available scientific literature. While the metabolism of the parent drug, glipizide, is well-characterized, specific studies isolating the stereoselective transport or subsequent metabolic steps of its individual hydroxylated metabolites have not been extensively reported. Further research would be necessary to elucidate whether stereochemistry plays a significant role in the differential distribution, further metabolism, or excretion of glipizide's various metabolites.

Molecular and Structural Considerations in 3 Cis Hydroxyglipizide Research

Impact of Hydroxylation on Molecular Structure and Conformation

The conversion of glipizide (B1671590) to 3-cis-Hydroxyglipizide involves the enzymatic addition of a hydroxyl (-OH) group to the cyclohexyl ring of the molecule. This hydroxylation event significantly alters the physicochemical properties and the three-dimensional shape, or conformation, of the compound.

Structurally, the cyclohexane (B81311) ring is not a flat hexagon but typically exists in a puckered "chair" conformation to minimize angular and torsional strain. libretexts.org The addition of a substituent like a hydroxyl group influences the stability of the possible chair conformations. The "cis" designation indicates that the hydroxyl group at position 3 is oriented on the same side of the ring relative to the substituent at position 1 (the sulfonylurea side chain). This specific spatial arrangement affects the intramolecular interactions and dictates the preferred, most stable three-dimensional structure of the molecule. wikipedia.org

Stereoisomeric Relationship with 4-trans-Hydroxyglipizide

Glipizide metabolism produces two main hydroxylated metabolites: this compound and 4-trans-Hydroxyglipizide. tsijournals.comsci-hub.se These two molecules are stereoisomers, meaning they share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. tsijournals.com

Both this compound and 4-trans-Hydroxyglipizide have the identical chemical formula (C₂₁H₂₇N₅O₅S) and molecular weight. allmpus.comsynzeal.com Their core structure, including the pyrazinecarboxamidoethyl-phenylsulfonylurea moiety, is the same. The difference lies in the hydroxylation of the cyclohexyl ring.

The key distinctions are:

Positional Isomerism: The hydroxyl group is located on the third carbon of the cyclohexyl ring in this compound, whereas it is on the fourth carbon in 4-trans-Hydroxyglipizide. tsijournals.comsynzeal.com

Geometric Isomerism (Cis-Trans): In this compound, the hydroxyl group has a "cis" orientation relative to the main part of the molecule. In 4-trans-Hydroxyglipizide, it has a "trans" orientation, meaning it is on the opposite side. tsijournals.comsynzeal.com

Because these isomers are not mirror images of each other, they are classified as diastereomers.

Table 1: Comparison of this compound and 4-trans-Hydroxyglipizide

| Feature | This compound | 4-trans-Hydroxyglipizide |

|---|---|---|

| Hydroxyl Group Position | Carbon 3 of the cyclohexyl ring | Carbon 4 of the cyclohexyl ring |

| Stereochemical Orientation | cis | trans |

| Relationship | Diastereomers | Diastereomers |

The stereochemical differences between the isomers have significant implications for their formation. The metabolism of glipizide is primarily carried out by the cytochrome P450 enzyme CYP2C9 in the liver. researchgate.netnih.gov Enzymes, including CYPs, possess complex, three-dimensional active sites that bind substrates with a high degree of specificity, much like a lock and key. rsc.orgnih.gov

The distinct shape of each stereoisomer influences how it is formed. The parent glipizide molecule must orient itself within the CYP2C9 active site in a very specific way for the enzyme to catalyze hydroxylation at a particular carbon and in a specific "cis" or "trans" direction. rsc.org Studies have shown that the formation of this compound is the major metabolic pathway, accounting for approximately 65% of a dose, while the 4-trans isomer is a less prominent metabolite. sci-hub.se This preference demonstrates the stereoselective nature of the CYP2C9 enzyme, which favors the conformation leading to the 3-cis product. Genetic variations (polymorphisms) in the CYP2C9 gene can alter this metabolic activity, affecting the rate at which sulfonylureas are processed. researchgate.netnih.govresearchgate.net

Hypothetical Interactions with Biological Macromolecules for Research Probes

The specific nature of this compound makes it a valuable tool for biochemical research, particularly for studying enzyme function.

For this compound to be produced, the parent glipizide molecule must bind to the active site of a CYP450 enzyme, primarily CYP2C9. researchgate.netnih.gov The active site of a CYP enzyme contains a heme-iron center, which is the catalytic core responsible for the oxidation reaction. rsc.org The binding of the substrate (glipizide) induces a conformational change in the enzyme. nih.gov The specific, favored production of the 3-cis isomer implies a precise molecular docking event where the cyclohexyl ring of glipizide is positioned in close proximity to the heme-iron center, with an orientation that exposes the hydrogen atom at the 3-cis position to enzymatic attack. rsc.org The shape and electronic properties of both the substrate and the enzyme's active site dictate this regioselective and stereoselective outcome.

A biochemical probe is a molecule used to study and characterize biological processes. nih.gov Because this compound is a specific and major product of CYP2C9 activity, its rate of formation can be used as a direct indicator of the enzyme's function. rsc.org

In a research setting, scientists can incubate glipizide with human liver microsomes (which contain CYP enzymes) and measure the appearance of this compound over time. This allows for:

Phenotyping Enzyme Activity: Determining the metabolic capability of CYP2C9 from a specific individual or population. rsc.org

Investigating Drug-Drug Interactions: Assessing how other drugs might inhibit or induce CYP2C9 activity by observing changes in the formation of this compound.

Studying Enzyme Kinetics: Quantifying the efficiency and specificity of the CYP2C9 enzyme.

By using a specific metabolite like this compound, researchers can gain precise insights into a single, well-defined metabolic pathway, making it a powerful tool for drug metabolism and pharmacogenetic studies. nih.gov

Compound Data Tables

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | 1-[4-[2-(5-Methylpyrazine-2-carboxamido)ethyl]phenylsulfonyl]-3-(3-cis-hydroxycyclohexyl)urea | venkatasailifesciences.com |

| Molecular Formula | C₂₁H₂₇N₅O₅S | allmpus.com |

| Molecular Weight | 461.53 g/mol | allmpus.com |

| CAS Number | 38207-37-3 | allmpus.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-trans-Hydroxyglipizide |

| Glipizide |

| Cyclohexanamine |

Future Research Directions and Advanced Methodologies

Deeper Investigation of Minor Metabolites and Further Biotransformation Products

The biotransformation of glipizide (B1671590) results in several metabolites. While major metabolites like 3-cis-Hydroxyglipizide are pharmacologically inactive, a minor metabolite, an acetylaminoethyl benzine derivative, which constitutes less than 2% of the initial dose, exhibits some hypoglycemic activity. A thorough investigation into such minor metabolites is crucial for a complete understanding of the drug's effects. Future research should aim to identify and characterize all minor metabolites and any subsequent biotransformation products of primary metabolites like this compound. This could reveal currently unknown metabolic pathways and potential interactions.

Application of Advanced In Vitro/In Silico Models for Predictive Metabolism

Advanced in vitro and in silico models are pivotal for predicting the metabolic pathways of glipizide. In vitro systems, such as primary human hepatocytes and liver microsomes, offer a controlled environment to study metabolic stability and identify the enzymes involved. For compounds with low clearance, extended incubation models like plated hepatocyte cultures or hepatocyte and stromal cell co-incubation systems can provide more accurate predictions. These models allow for a detailed examination of the formation of this compound and other metabolites.

In silico, or computational, approaches complement these experimental methods by providing predictive insights into drug metabolism.

Computational modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for visualizing the interaction between glipizide and metabolic enzymes, primarily Cytochrome P450 2C9 (CYP2C9). mdpi.com These models can predict the binding affinity and orientation of glipizide within the active site of CYP2C9, offering explanations for the observed metabolic profile. Such simulations are also valuable for understanding how genetic variations (polymorphisms) in the CYP2C9 enzyme can alter its structure and, consequently, its ability to metabolize glipizide, affecting the rate of this compound formation. researchgate.netnih.gov

Table 1: Key Computational Techniques in Metabolism Research

| Technique | Application in Glipizide Research | Insights Gained |

| Molecular Docking | Predicts the preferred binding mode of glipizide within the CYP2C9 active site. | Identifies key amino acid residues involved in substrate binding and stabilization. |

| Molecular Dynamics | Simulates the dynamic movement of the glipizide-CYP2C9 complex over time. | Reveals conformational changes in the enzyme and substrate during the binding process. |

| Homology Modeling | Creates a 3D model of a CYP2C9 variant based on its amino acid sequence. | Allows for the study of how genetic polymorphisms impact enzyme structure and function. |

X-ray co-crystallography provides an atomic-level view of the enzyme-substrate complex. Obtaining a co-crystal structure of CYP2C9 with glipizide or a stable analog would offer definitive insights into the binding orientation and the specific interactions that lead to the formation of this compound. While challenging, this technique has been successfully used to elucidate the binding of other inhibitors to CYP2C9, revealing the flexibility of the enzyme's active site. rsc.org Such structural data would be invaluable for designing new molecules with tailored metabolic profiles and for interpreting the results from computational models.

Isotope-Labeling Studies for Elucidating Complex Metabolic Networks

Stable isotope-labeling is a powerful technique for tracing the metabolic fate of a drug in complex biological systems. eurisotop.com By replacing one or more atoms in the glipizide molecule with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can track the parent drug and its metabolites through various pathways using mass spectrometry. researchgate.netsigmaaldrich.com This approach allows for the unambiguous identification of all metabolites derived from glipizide and helps to quantify the flux through different metabolic routes. Such studies would be instrumental in constructing a comprehensive metabolic map for glipizide, including the formation of this compound and its potential further biotransformation.

Development of Novel Analytical Standards and Reference Materials for Research

Accurate and reliable quantification of this compound and other metabolites in research and clinical studies depends on the availability of high-purity analytical standards and certified reference materials. medchemexpress.com While standards for the parent drug, glipizide, are available, the development and certification of standards for its metabolites are equally important. austinpublishinggroup.comrjptonline.org These materials are essential for method validation, ensuring the accuracy and comparability of results across different laboratories and studies. A lack of such standards can hinder progress in metabolic research and the precise evaluation of metabolic phenotypes.

Exploring this compound as a Research Tool for Specific Enzymatic Activities

Given that the formation of this compound is primarily mediated by CYP2C9, this metabolite can serve as a useful research tool. mdpi.com By measuring the rate of its formation in in vitro systems, researchers can assess the specific activity of the CYP2C9 enzyme. This can be particularly valuable in pharmacogenetic studies to phenotype individuals based on their CYP2C9 metabolic capacity. plos.org For instance, comparing the rate of this compound formation in liver microsomes from individuals with different CYP2C9 genotypes can provide a direct measure of the functional consequences of these genetic variations on glipizide metabolism. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers determine the metabolic pathways of 3-cis-Hydroxyglipizide in preclinical models?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ³H) to trace metabolic byproducts, combined with mass spectrometry (LC-MS/MS) for structural elucidation. Validate findings with in vitro hepatocyte assays to confirm enzyme-specific transformations. Include statistical validation of metabolite stability under varying pH and temperature conditions .

- Data Consideration : Tabulate metabolic half-life (t₁/₂), enzyme kinetics (Km, Vmax), and major metabolites with their relative abundances.

Q. What analytical methods are most suitable for quantifying 3-cis-Hydroxyglipizide in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is cost-effective for preliminary quantification. For higher sensitivity, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects. Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ) .

- Data Consideration : Include calibration curves, recovery rates, and inter-day/intra-day variability metrics.

Q. How should researchers design a robust literature review to identify gaps in 3-cis-Hydroxyglipizide studies?

- Methodological Answer : Use systematic review frameworks (PRISMA) to screen PubMed, Scopus, and Web of Science. Apply PICO criteria (Population, Intervention, Comparison, Outcome) to filter studies. Highlight gaps such as limited in vivo neuropharmacokinetic data or unexamined drug-drug interactions .

Advanced Research Questions

Q. How can contradictory data on 3-cis-Hydroxyglipizide’s pharmacokinetic variability be resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific CYP450 expression). Use mixed-effects modeling to account for inter-study heterogeneity. Validate hypotheses via crossover trials in genetically modified animal models (e.g., CYP3A4 knockouts) .

- Data Consideration : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons.

Q. What experimental strategies elucidate the molecular mechanisms of 3-cis-Hydroxyglipizide’s off-target effects?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with CRISPR-Cas9 screening to identify gene networks perturbed by the compound. Validate targets using surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference results with ToxCast databases to predict in vivo relevance .

- Data Consideration : Include dose-response curves, pathway enrichment analysis (e.g., KEGG), and false discovery rate (FDR) adjustments.

Q. How can researchers optimize the synthesis of 3-cis-Hydroxyglipizide derivatives for enhanced bioavailability?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict substituent effects on solubility and permeability. Synthesize derivatives via regioselective hydroxylation and characterize using XRD and NMR. Assess bioavailability using Caco-2 cell monolayers and in situ intestinal perfusion models .

- Data Consideration : Tabulate logP values, aqueous solubility, and permeability coefficients (Papp).

Methodological Guidance for Data Presentation

- Tables/Figures : Follow RSC guidelines: limit to 3 tables/figures, each with self-explanatory captions. For spectral data (e.g., NMR), include δ values, multiplicity, and coupling constants. Use color-coded heatmaps for omics data .

- Statistical Reporting : Clearly state tests used (e.g., ANOVA vs. non-parametric), software (e.g., GraphPad Prism), and post-hoc corrections. Provide raw data in supplementary materials .

Addressing Common Pitfalls

- Contradictory Results : Use sensitivity analysis to assess whether outliers or assay variability (e.g., ELISA vs. MS) explain discrepancies. Replicate experiments in independent labs .

- Ethical Compliance : For human cell line studies, document IRB approvals and consent procedures. Adhere to OECD guidelines for animal welfare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.